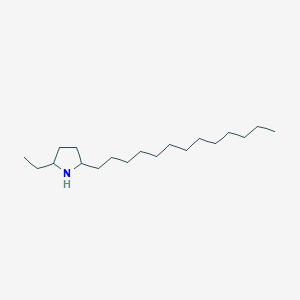

2-Ethyl-5-tridecylpyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

736927-54-1 |

|---|---|

Molecular Formula |

C19H39N |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

2-ethyl-5-tridecylpyrrolidine |

InChI |

InChI=1S/C19H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-17-16-18(4-2)20-19/h18-20H,3-17H2,1-2H3 |

InChI Key |

DRZNECYKTJYDIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1CCC(N1)CC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Isolation from Biological Sources

The presence of 2-Ethyl-5-tridecylpyrrolidine and its structural analogs has been primarily documented in the complex chemical arsenals of ants.

Identification in Insect Venom (e.g., Monomorium Ant Species)

The venom of ants belonging to the genus Monomorium is a rich source of various alkaloids, with 2,5-disubstituted pyrrolidines being a characteristic component. While the specific isolation of this compound is not extensively detailed in all species, the venom of several Monomorium ants has been shown to contain a complex mixture of structurally related 2-ethyl-5-alkylpyrrolidines. nih.govnih.gov

Research on an Australian species of Monomorium identified novel 2-ethyl-5-alkylpyrrolidines as key constituents of their poison gland secretions. nih.gov Among the major alkaloids identified were trans-2-ethyl-5-undecylpyrrolidine and trans-2-ethyl-5-(12-tridecen-1-yl)pyrrolidine. nih.gov Similarly, studies on Monomorium antipodum have revealed the presence of trans-2-ethyl-5-nonylpyrrolidine and trans-2-ethyl-5-(10-undecenyl)pyrrolidine. researchgate.net The variation in the length and saturation of the alkyl side chain at the 5-position across different species suggests that this compound is a plausible, though less frequently documented, member of this alkaloid family in Monomorium venom. The venom of Monomorium indicum is noted for its diverse blend of such alkaloids.

These compounds are significant for the ants' ecology, contributing to their success as predators and competitors due to the insecticidal activity of the venom. nih.gov The stereochemistry of these natural pyrrolidines predominantly features a trans configuration of the alkyl groups.

Detection in Other Natural Products (e.g., Allium sativum varieties)

Despite the prevalence of pyrrolidine-based alkaloids in certain biological systems, there is no scientific evidence to date reporting the detection of this compound in varieties of Allium sativum (garlic). The chemical composition of garlic is well-characterized and is dominated by a variety of sulfur-containing compounds, such as alliin (B105686) and allicin, which are responsible for its distinct aroma and biological activities.

Hypothetical Biosynthetic Routes and Precursors

The precise biosynthetic pathway for this compound in Monomorium ants has not been definitively elucidated. However, based on the known biosynthesis of similar polyketide-derived alkaloids in other insects, such as the piperidine (B6355638) alkaloids in fire ants (Solenopsis species), a hypothetical pathway can be proposed.

This proposed route likely involves a combination of fatty acid and amino acid metabolism. The biosynthesis is thought to commence with the condensation of a fatty acyl-CoA starter unit with amino acids. For this compound, the tridecyl group would originate from a C14 fatty acid precursor, likely myristic acid, which undergoes activation to myristoyl-CoA. The ethyl group and the pyrrolidine (B122466) ring are likely derived from amino acid precursors, such as proline or ornithine, and a two-carbon unit from acetate (B1210297) metabolism.

The proposed sequence would involve the following key steps:

Chain Elongation: A polyketide synthase (PKS) complex would catalyze the condensation of acetate units to form a polyketo chain.

Reduction and Cyclization: The polyketo chain would undergo a series of reductions and dehydrations.

Incorporation of Nitrogen: An amino acid, likely proline or a derivative, would provide the nitrogen atom for the pyrrolidine ring.

Final Modifications: The final steps would involve cyclization and further enzymatic modifications to yield the final this compound structure.

This pathway is consistent with the common structural features of natural pyrrolidines from Monomorium, which often possess odd-numbered carbon skeletons.

Synthetic Strategies and Analog Design

Chemical Synthesis Methodologies for 2-Ethyl-5-tridecylpyrrolidine

The synthesis of 2,5-disubstituted pyrrolidines, such as this compound, can be approached through various modern organic chemistry techniques. While direct synthesis routes for this specific compound are not extensively detailed in the provided literature, general methodologies for creating 2,5-dialkylpyrrolidines are well-established. A prominent strategy involves a one-pot enzymatic cascade using transaminase and reductive aminase biocatalysts to produce 2,5-disubstituted pyrrolidines from 1,4-diketones with high conversion rates and stereoselectivity. nottingham.ac.ukresearchgate.net This biocatalytic approach begins with the monoamination of a diketone by a transaminase, followed by cyclization and subsequent reduction by a reductive aminase to yield the target pyrrolidine (B122466). nottingham.ac.ukresearchgate.net

Another powerful technique is the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.org This method allows for the selective formation of C2-alkylated pyrrolidines using a cobalt catalyst or C3-alkylated pyrrolidines with a nickel catalyst, demonstrating the versatility of metal-catalyzed reactions in functionalizing the pyrrolidine ring. organic-chemistry.org

Alkylation is a fundamental process for synthesizing and functionalizing pyrrolidine rings. Several catalytic systems have been developed to achieve efficient C-H alkylation.

Ruthenium(II)-Catalyzed α-Alkylation : A catalytic system using [RuCl₂(PPh₃)₃], AgOTf, and BINAP facilitates the C(sp³)–H α-alkylation of pyrrolidines with unactivated alkenes. acs.org This method is atom-economical and proceeds under relatively mild conditions. acs.org

Indium(III)-Catalyzed Alkylation : The chemoselective alkylation of certain nitrogen-containing compounds can be achieved using 2-oxo-1-pyrrolidine derivatives catalyzed by Indium(III) triflate (In(OTf)₃). rsc.org This process yields 2-alkyl derivatives under mild conditions with high yields and selectivity. rsc.org

Metalation-Alkylation : The metalation of N-activated pyrrolidines followed by alkylation is another key strategy. acs.org This process has been shown to proceed with retention of configuration at the carbon center undergoing substitution. acs.org

| Alkylation Method | Catalyst/Reagent | Key Features |

| Ruthenium-Catalyzed α-Alkylation | [RuCl₂(PPh₃)₃], AgOTf, BINAP | Atom- and step-economical; proceeds under mild conditions. acs.org |

| Indium-Catalyzed Alkylation | In(OTf)₃ | High yields and chemoselectivity under mild conditions. rsc.org |

| Metalation-Alkylation | s-BuLi/TMEDA | Proceeds with retention of stereochemistry. acs.org |

The stereochemistry of the pyrrolidine ring and its substituents is crucial for biological activity. nih.gov Therefore, stereoselective synthesis is a major focus in the preparation of these compounds.

Approaches to achieve stereoselectivity include:

Enzymatic Cascades : As mentioned, the use of transaminases and reductive aminases can produce enantiomerically pure 2,5-disubstituted pyrrolidines. nottingham.ac.uk For instance, an R-selective transaminase from Mycobacterium chlorophenicum or an S-selective one from Bacillus megaterium can be used for the initial monoamination of the diketone precursor. nottingham.ac.uk

Chiral Precursors : A common strategy is to start with commercially available chiral compounds, such as proline and its derivatives (e.g., 4-hydroxyproline). mdpi.com These precursors provide a built-in source of chirality that can be transferred through subsequent reaction steps. mdpi.com

Asymmetric Synthesis : Methods involving chiral auxiliaries or catalysts are employed to create specific stereoisomers. acs.org For example, the asymmetric synthesis of 2-alkyl pyrrolidines can be achieved from chiral bicyclic 1,3-oxazolidines derived from (R)-phenylglycinol. acs.org

Design and Preparation of Pyrrolidine Analogues and Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, including its non-planar structure, which allows for three-dimensional exploration of chemical space. tandfonline.comnih.gov The design and synthesis of pyrrolidine analogues aim to create molecules with optimized biological activity for various therapeutic targets. tandfonline.comrsc.org

Modifying the structure of the pyrrolidine ring or its substituents is a key strategy for fine-tuning biological activity. tandfonline.com Substitutions at the N1, 3rd, and 5th positions are particularly important for optimizing interactions with biological targets. tandfonline.com

Key structural modifications include:

N-Alkylation : The substitution at the nitrogen atom influences the compound's properties. N-alkylated pyrrolidine systems have gained prominence for their diverse biological activities.

C5-Alkylation : The length and nature of the alkyl chain at the C5 position can significantly impact potency and selectivity. nih.govnih.gov For instance, in a series of pyrrolo[2,3-d]pyrimidine antifolates, homologating a 5-alkyl group to a propyl or isopropyl group was predicted to enhance van der Waals interactions with human dihydrofolate reductase (DHFR). nih.gov

Hydroxylation : Introducing hydroxyl groups can increase hydrophilicity and create new hydrogen bonding opportunities, often leading to altered biological effects. scite.airesearchgate.net

A specific and biologically active analogue is (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (also referred to as SS13). scite.airesearchgate.netdntb.gov.ua This compound was synthesized and investigated for its antiproliferative and pro-apoptotic effects on colon cancer cells. scite.airesearchgate.netdntb.gov.ua The synthesis of similar hydroxylated pyrrolidines, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has been achieved in five steps from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov This process involves a stereoselective dihydroxylation using osmium tetroxide, followed by separation of diastereomers, reduction, and deprotection. nih.gov

Research findings indicate that (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride exhibits concentration-dependent cytotoxic and antiproliferative effects on HCT116 and Caco-2 colon cancer cell lines. scite.airesearchgate.netresearchgate.net

| Cell Line | Assay | IC₅₀ Value (µmol/L) |

| HCT116 | MTT | 3.2 ± 0.1 scite.ai |

| HCT116 | BrdU | 6.46 ± 2.84 researchgate.netresearchgate.net |

| Caco-2 | MTT | 2.17 ± 1.5 researchgate.netresearchgate.net |

| Caco-2 | BrdU | 1.59 ± 0.72 researchgate.netresearchgate.net |

The biological activity of this hydroxylated derivative underscores the importance of structural modification in developing potent pyrrolidine-based compounds. scite.aidntb.gov.ua

Elucidation of Biological Activities and Molecular Mechanisms

Preclinical Investigation of Antiproliferative and Pro-apoptotic Effects

The synthetic pyrrolidine (B122466) derivative, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (SS13), has been the subject of preclinical studies to determine its potential as an anticancer agent. Research has focused on its effects on colorectal carcinoma, one of the leading causes of cancer-related deaths worldwide. nih.gov These investigations have demonstrated that the compound exerts significant antiproliferative and pro-apoptotic effects on colon cancer cells. nih.govresearchgate.net The anticancer activity is mediated by the induction of both extrinsic and intrinsic apoptotic pathways and the inhibition of cancer cell migration. mdpi.com

Studies have shown that (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride significantly suppresses the proliferation of both HCT116 and Caco-2 human colorectal carcinoma cell lines in a concentration-dependent manner. nih.govresearchgate.net The inhibitory effects were quantified using MTT and BrdU assays, which measure cell metabolic activity and DNA synthesis, respectively. nih.gov

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, were determined after 72 hours of treatment. nih.gov For the HCT116 cell line, the IC₅₀ value was 3.2 ± 0.1 µmol/L as determined by the MTT assay, and 6.46 ± 2.84 µmol/L by the BrdU assay. nih.govmdpi.com The Caco-2 cell line showed higher sensitivity to the compound, with IC₅₀ values of 2.17 ± 1.5 µmol/L (MTT) and 1.59 ± 0.72 µmol/L (BrdU). nih.govmdpi.com The greater resistance of HCT116 cells may be attributed to their known resistance to various anticancer agents. nih.govresearchgate.net

The antiproliferative effects of (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride are closely linked to its ability to induce apoptosis, or programmed cell death. nih.govresearchgate.net The compound triggers apoptosis through the activation of both the extrinsic and intrinsic pathways. nih.govmdpi.com This was confirmed by the observation of phosphatidylserine (B164497) externalization, a key marker of early apoptosis. nih.gov In HCT116 cells, a significant increase in the early apoptotic cell population was seen after 24 hours of treatment, followed by an increase in late-stage apoptosis after 48 and 72 hours. nih.gov Caco-2 cells exhibited an increase in the early phase of apoptosis at all three time points (24, 48, and 72 hours). nih.gov

The extrinsic, or death receptor, pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. mdpi.com This interaction leads to the formation of a death-inducing signaling complex (DISC) and subsequent activation of initiator caspases like caspase-8. nih.govresearchgate.net

Treatment with (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride led to a significant increase in the expression of the pro-apoptotic gene FASLG (Fas Ligand) in both Caco-2 and HCT116 cells. nih.gov Furthermore, the expression of Tumor Necrosis Factor (TNF), another critical death ligand, was elevated in Caco-2 cells at all monitored time intervals. mdpi.com This upregulation of death ligands suggests the activation of the extrinsic apoptotic cascade. nih.govmdpi.com

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. mdpi.comnih.gov This process leads to the release of apoptogenic factors, such as cytochrome c, from the mitochondria into the cytosol. mdpi.comnih.gov

The involvement of the intrinsic pathway was demonstrated by the dysregulation of Bcl-2 family proteins following treatment with the pyrrolidine derivative. nih.govmdpi.com Specifically, a significant increase in the expression of the pro-apoptotic gene BAX was observed in both HCT116 and Caco-2 cell lines. mdpi.com The expression of another pro-apoptotic gene, BIK, showed different trends in the two cell lines, with downregulation at earlier time points followed by upregulation in HCT116 cells, and the opposite pattern in Caco-2 cells. mdpi.com This modulation of Bcl-2 family members indicates a commitment to the mitochondrial-mediated cell death pathway.

Caspases are a family of proteases that execute the process of apoptosis. researchgate.net Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and -7. mdpi.com

A significant increase in the activity of effector caspases-3/7 was observed in both HCT116 and Caco-2 cells after treatment with the pyrrolidine compound. mdpi.com Furthermore, the activation of the initiator caspase-8, a hallmark of the extrinsic pathway, was confirmed by a significant increase in its cleaved, active form, which peaked after 48 hours of treatment in both cell lines. mdpi.com

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.comnih.gov During apoptosis, PARP is cleaved, which inactivates the enzyme and prevents the repair of DNA damage. mdpi.com A time-dependent increase in cleaved PARP was detected in both HCT116 and Caco-2 cells treated with the compound, further confirming the execution phase of apoptosis. mdpi.com

A critical event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). mdpi.com This depolarization of the mitochondrial membrane is associated with mitochondrial damage and the subsequent release of cytochrome c. mdpi.com

Treatment with (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride induced a significant, time-dependent reduction in MMP in both HCT116 and Caco-2 cells. nih.govmdpi.com This finding directly links the compound's activity to the disruption of mitochondrial function, a key step in initiating the intrinsic apoptotic cascade. mdpi.com The loss of MMP, coupled with the release of cytochrome c, leads to the formation of the apoptosome and the activation of the caspase cascade. mdpi.com

Induction of Programmed Cell Death Pathways

Modulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic members. nih.govnih.gov Dysregulation of this balance is a hallmark of cancer, often leading to the evasion of programmed cell death. nih.gov The pyrrolidine derivative, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride, has been shown to induce apoptosis in colon cancer cells through the dysregulation of Bcl-2 family proteins. nih.govresearchgate.net

This induction of apoptosis involves a shift in the balance towards a pro-apoptotic state. researchgate.net Studies have demonstrated that treatment with tridecylpyrrolidine analogues leads to a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. researchgate.net Concurrently, there is an increase in the expression of pro-apoptotic proteins like Bad, pBad, Bax, and Bak. nih.govresearchgate.net This alteration in the protein landscape disrupts the mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway, ultimately leading to the release of cytochrome c and the activation of caspases. nih.govwikipedia.org

The modulation of Bcl-2 family proteins by tridecylpyrrolidine derivatives highlights their potential as anticancer agents. By targeting the very machinery that allows cancer cells to survive, these compounds can effectively trigger programmed cell death. nih.govoncotarget.com

Phosphatidylserine Externalization

A key event in the early stages of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. nih.govnih.gov This externalization acts as an "eat me" signal, flagging the apoptotic cell for engulfment by phagocytes. nih.gov In studies involving the pyrrolidine derivative (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride, the induction of apoptosis in colon cancer cells was consistently associated with the externalization of phosphatidylserine. nih.govresearchgate.netmdpi.com

This process is a well-established hallmark of apoptosis and is often used to quantify the extent of programmed cell death in response to a given treatment. mdpi.com The externalization of PS is a consequence of the activation of a family of enzymes known as scramblases, which disrupt the normal asymmetric distribution of phospholipids (B1166683) in the plasma membrane. nih.gov The observation that tridecylpyrrolidine derivatives trigger PS externalization provides strong evidence that they induce apoptosis through a well-defined and recognizable pathway. nih.govresearchgate.net

Anti-migratory Effects in Cellular Assays

The ability of cancer cells to migrate is fundamental to metastasis, the process by which cancer spreads to other parts of the body. mdpi.com Research has shown that a tridecylpyrrolidine analogue, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride, exhibits inhibitory effects on the migration of colon cancer cells in vitro. nih.govresearchgate.net

In wound-healing or scratch assays, a common method to study cell migration, treatment with this tridecylpyrrolidine derivative was found to impede the ability of colon cancer cells to close the created gap in the cell monolayer. nih.govresearchgate.net This suggests that the compound interferes with the cellular machinery responsible for cell motility. The anti-migratory activity of this pyrrolidine derivative, in addition to its pro-apoptotic effects, points to its potential as a multi-faceted anticancer agent that can both kill cancer cells and prevent their spread. nih.gov

Cell Cycle Analysis in the Context of Antiproliferative Action

The cell cycle is a tightly regulated process that governs cell growth and division. pasteur.ac.ir A common strategy for many anticancer drugs is to induce cell cycle arrest, thereby preventing cancer cells from proliferating. nih.gov Studies on a tridecylpyrrolidine-diol derivative have revealed its ability to modulate the cell cycle in colon cancer cells. nih.gov

Flow cytometry analysis demonstrated that treatment with this compound can lead to cell cycle arrest, although the specific phase of arrest can vary between different cell lines. For instance, in the HCT116 colon cancer cell line, a G1 phase arrest was observed. nih.gov Furthermore, a significant accumulation of cells in the sub-G0 phase was noted in a time-dependent manner, which is indicative of apoptotic cells with fragmented DNA. nih.govmdpi.com This antiproliferative action, mediated through cell cycle arrest and the induction of apoptosis, underscores the therapeutic potential of this class of compounds in cancer treatment. nih.gov

Role as Defensive Alkaloids in Interspecies Interactions (e.g., Ant Repellency)

In the natural world, many organisms produce chemical compounds for defense. nih.gov Pyrrolidine alkaloids, including 2-Ethyl-5-tridecylpyrrolidine, are utilized by certain ant species, such as those in the genus Monomorium, as venom components. researchgate.netresearchgate.netnih.gov These alkaloids serve as potent repellents against other competing ant species. researchgate.netnih.gov

Research has shown that the venom of Monomorium rothsteini, which contains trans-2-ethyl-5-tridecylpyrrolidine, is highly effective at repelling other ant species from food sources. researchgate.netnih.gov This chemical defense mechanism is believed to be a key factor in the ecological success of Monomorium species, allowing these small and non-aggressive ants to compete with more dominant and aggressive ant species. nih.gov The topical application of these venom alkaloids creates a chemical barrier that other ants are reluctant to cross, thereby securing resources for the Monomorium colony. researchgate.netnih.gov

Exploration of Other Potential Biological Modulations of Pyrrolidine Class Compounds

The pyrrolidine ring is a structural motif found in a wide array of natural and synthetic compounds that exhibit diverse biological activities. researchgate.net

Investigation of Specific Molecular Targets and Biochemical Pathways Interaction

The precise molecular targets and biochemical pathways through which this compound exerts its biological effects are not yet extensively detailed in publicly available scientific literature. However, research into the broader class of 2,5-dialkylpyrrolidine alkaloids found in ant venoms, along with preliminary findings on this specific compound, offers some direction for understanding its potential interactions at a molecular level.

Alkaloids, as a general class of compounds, are known to interact with a wide array of molecular targets due to their structural diversity. mdpi.com Many exhibit their effects by acting on the central nervous system or by interfering with various enzymatic processes. mdpi.com For instance, some plant-derived alkaloids are known to inhibit enzymes or act on cellular receptors. mdpi.com

In the context of pyrrolidine alkaloids from venom, their insecticidal and repellent activities suggest potential interactions with the nervous systems of other insects. researchgate.netresearchgate.net The venom of ants in the Monomorium genus, which includes species that produce this compound, is known to contain alkaloids that are potent insecticides and repellents. researchgate.netresearchgate.net These effects are often attributed to the disruption of normal nerve function in the target organisms.

While direct evidence for this compound is scarce, studies on the closely related fire ant venom alkaloids, which are piperidines, have shown they can possess necrotic, hemolytic, and antimicrobial activities. mdpi.com These activities imply interactions with cell membranes and essential cellular machinery.

The primary reported biological activity of trans-2-ethyl-5-tridecylpyrrolidine is its function as a repellent, particularly against other ant species. researchgate.netresearchgate.net This repellency is a crucial ecological mechanism for the producing ant, Monomorium rothsteini, allowing it to outcompete other ants for resources. researchgate.netresearchgate.net The molecular basis for this repellency likely involves the activation of specific chemosensory receptors in the target ant species, leading to an aversive behavioral response. However, the specific receptors and signaling pathways involved have not been identified.

Table of Research Findings on the Biological Context of this compound

| Source Organism/Plant | Observed Biological Context/Activity | Implied Potential Interaction |

| Monomorium rothsteini (ant venom) | Repellency against other ant species. researchgate.netresearchgate.net | Interaction with chemosensory receptors of target insects. |

| Allium sativum (Garlic) | Identified as a constituent in an extract with antimicrobial properties. nih.govpeerj.com | Potential contribution to cell membrane disruption in microbes. |

It is important to note that the field of research on the specific molecular interactions of this compound is still in its early stages. Future investigations are necessary to elucidate the precise proteins, enzymes, and signaling cascades that are modulated by this compound, which will provide a clearer understanding of its mechanism of action.

Structure Activity Relationship Sar and Computational Studies

Principles of Structure-Activity Relationship Elucidation for Pyrrolidine (B122466) Compounds

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. researchgate.netnih.gov For compounds containing a pyrrolidine ring, SAR studies are crucial for developing new therapeutic agents by systematically modifying the molecule to enhance its desired effects and minimize side effects. researchgate.netbohrium.com The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common feature in many natural and synthetic biologically active compounds. nih.govresearchgate.net The process of SAR elucidation involves synthesizing a series of derivatives where specific parts of the molecule, such as substituents on the pyrrolidine ring, are altered. bohrium.com These modifications can include changes in alkyl chain length, the introduction of different functional groups, and variations in stereochemistry. mdpi.comnih.gov

Each new analogue is then subjected to biological testing to determine how the structural changes have affected its activity. bohrium.com By comparing the biological data across the series of compounds, researchers can identify the key structural features, known as the pharmacophore, that are essential for the molecule's interaction with its biological target. researchgate.net This iterative cycle of design, synthesis, and testing allows for the rational optimization of a lead compound into a potential drug candidate with improved potency and selectivity. researchgate.netnih.gov

Correlating Structural Motifs with Biological Responses for 2-Ethyl-5-tridecylpyrrolidine and its Analogues

The biological effects of this compound and its related compounds are intricately linked to their specific structural features. By systematically altering these features, researchers can establish correlations between molecular structure and biological response.

Impact of Alkyl Chain Length and Substitutions on Biological Activity

The length and character of the alkyl chains at the C2 and C5 positions of the pyrrolidine ring are significant determinants of biological activity. rsc.org The lipophilicity imparted by these alkyl chains can influence a molecule's ability to cross cell membranes and fit into the hydrophobic pockets of target enzymes or receptors. nih.govresearchgate.net In many classes of bioactive compounds, a clear relationship exists between the length of an alkyl chain and the intensity of the biological effect. chemrxiv.orgnih.gov

For instance, studies on various antimicrobial agents have shown that increasing the alkyl chain length can enhance activity up to an optimal point, after which further increases may lead to a decrease in efficacy, a phenomenon known as the "cut-off effect". nih.govmdpi.com This is often attributed to a balance between the need for sufficient lipophilicity to interact with the cell membrane and the potential for excessively long chains to hinder movement to the target site or reduce solubility. nih.govresearchgate.net In the case of 2,5-dialkylpyrrolidines, the specific lengths of the ethyl and tridecyl groups are therefore expected to be finely tuned for optimal interaction with their biological target.

Table 1: Illustrative Data on the Effect of Alkyl Chain Length on Antimicrobial Activity of Quaternary Ammonium Salts

| Compound | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) against S. aureus (µM) |

| Analogue 1 | C6 | > 100 |

| Analogue 2 | C8 | 50 |

| Analogue 3 | C10 | 1.56 |

| Analogue 4 | C12 | 1.56 |

| Analogue 5 | C14 | 3.125 |

| Analogue 6 | C16 | 12.5 |

| Analogue 7 | C18 | 25 |

Source: Adapted from data on quaternary pyridinium (B92312) salts, which demonstrates the principle of optimal alkyl chain length for biological activity. nih.gov

Stereochemical Influences on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of 2,5-disubstituted pyrrolidines. rsc.orgoup.com The presence of two stereocenters at the C2 and C5 positions means that the molecule can exist as different stereoisomers, specifically as cis and trans diastereomers. These isomers can have distinct biological activities because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. nih.govrsc.org

It is common for one stereoisomer of a bioactive molecule to be significantly more potent than the others. nih.gov The synthesis of stereochemically pure cis and trans isomers is therefore essential for a thorough SAR investigation. rsc.orgrsc.org This allows for the individual assessment of each isomer's contribution to the biological effect, providing a deeper understanding of the specific spatial orientation required for optimal interaction with the target. oup.com

Computational Chemistry Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling, Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR. bohrium.comscispace.com Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are two key computational techniques used to rationalize and predict the biological activity of compounds like this compound. niscpr.res.inresearchgate.net

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.comniscpr.res.in This is achieved by calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties. These descriptors are then used to build a statistical model that can predict the activity of new, unsynthesized analogues. bohrium.comresearchgate.net This predictive capability allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby streamlining the drug discovery process. researchgate.net

Molecular docking is a computational method that predicts how a molecule binds to the three-dimensional structure of a biological target, such as a protein. researchgate.nettandfonline.com By simulating the interaction between the ligand (e.g., this compound) and its receptor, docking can provide valuable insights into the binding mode and the key intermolecular interactions responsible for the biological effect. mdpi.comtandfonline.com These insights can guide the rational design of more potent and selective inhibitors. bohrium.com

Advanced Methodologies for Research on 2 Ethyl 5 Tridecylpyrrolidine

In vitro Cellular and Molecular Assays

In vitro assays are fundamental to characterizing the cellular response to 2-Ethyl-5-tridecylpyrrolidine, providing insights into its mechanisms of action.

Assessing the effect of a compound on cell viability and proliferation is a primary step in cellular research.

MTT Assay: This colorimetric assay is widely used to measure cell viability based on metabolic activity. merckmillipore.comnih.gov In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product. merckmillipore.comnih.gov The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. merckmillipore.com This method allows researchers to determine if this compound exhibits cytotoxic effects or inhibits cell growth by assessing the reduction in metabolic activity. researchgate.net

BrdU Assay: To specifically measure cell proliferation, the 5-bromo-2'-deoxy-uridine (BrdU) assay is employed. This assay quantifies active DNA synthesis. merckmillipore.com During proliferation, cells incorporate the synthetic thymidine (B127349) analog, BrdU, into their newly synthesized DNA. merckmillipore.comnih.gov The incorporated BrdU can then be detected using specific monoclonal antibodies, providing a direct measure of the number of cells that were actively dividing during the exposure to the compound. merckmillipore.comnih.gov This is particularly useful for distinguishing between cytostatic (proliferation-inhibiting) and cytotoxic (cell-killing) effects of this compound.

Table 1: Representative Data from Cell Viability and Proliferation Assays This table presents hypothetical data to illustrate potential outcomes of treating a cell line with this compound.

| Concentration of this compound | MTT Assay (% Viability vs. Control) | BrdU Assay (% Proliferation vs. Control) |

| Control (0 µM) | 100% | 100% |

| 1 µM | 95% | 88% |

| 5 µM | 78% | 65% |

| 10 µM | 52% | 40% |

| 25 µM | 30% | 15% |

Flow cytometry is a powerful technique for analyzing individual cells within a population, providing detailed information on the cell cycle and the induction of apoptosis. nih.govresearchgate.net

Cell Cycle Analysis: By staining cells with a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), flow cytometry can quantify the DNA content of each cell. This allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M). nih.govresearchgate.net Treatment with a compound like this compound may lead to cell cycle arrest at a specific checkpoint, a phenomenon observed with other pyrrolidine (B122466) derivatives, which can be precisely quantified with this method. nih.gov A significant accumulation of cells in the sub-G0 phase is often indicative of apoptosis, as it represents cells with fragmented DNA. nih.govresearchgate.net

Apoptosis Analysis:

Phosphatidylserine (B164497) Externalization: A key early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V, a protein that has a high affinity for phosphatidylserine, is labeled with a fluorochrome and used to detect these early apoptotic cells. nih.govresearchgate.net Co-staining with PI allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov

Mitochondrial Membrane Potential (ΔΨm): The disruption of the mitochondrial membrane potential is another early event in the intrinsic pathway of apoptosis. nih.govnih.gov Specific fluorescent dyes, such as JC-1, can be used to measure ΔΨm. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. researchgate.net In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form and emits green fluorescence. researchgate.net A shift from red to green fluorescence indicates the loss of mitochondrial membrane potential and the onset of apoptosis.

Table 2: Representative Flow Cytometry Data for Cell Cycle and Apoptosis Analysis This table presents hypothetical data illustrating the potential effects of this compound on cell cycle distribution and apoptosis induction after 48 hours of treatment.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Control | 55% | 25% | 20% | 4% | 3% |

| 10 µM this compound | 70% | 10% | 20% | 25% | 18% |

Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes of interest. mdpi.comnih.gov This method is crucial for understanding the molecular pathways modulated by this compound. For instance, if the compound is found to induce apoptosis, qRT-PCR can be used to quantify the messenger RNA (mRNA) levels of genes involved in this process. Studies on related pyrrolidine derivatives have shown modulation of the Bcl-2 family of genes. nih.gov Therefore, researchers might analyze the expression of pro-apoptotic genes (e.g., BAX, BIK, PUMA) and anti-apoptotic genes (e.g., Bcl-2) to determine the transcriptional mechanism behind the compound's apoptotic activity. nih.govresearchgate.net

Table 3: Representative qRT-PCR Data for Apoptosis-Related Gene Expression This table shows hypothetical relative fold changes in gene expression in cells treated with this compound compared to untreated controls.

| Gene Target | Function | Relative mRNA Expression (Fold Change) |

| Bcl-2 | Anti-apoptotic | 0.4 |

| BAX | Pro-apoptotic | 3.5 |

| BIK | Pro-apoptotic | 2.8 |

Western blotting is a core technique used to detect and quantify the levels of specific proteins, as well as their post-translational modifications. bio-rad-antibodies.com It is indispensable for confirming that changes in gene expression translate to the protein level and for observing key events in signaling pathways like apoptosis. researchgate.net

Bcl-2 Family Proteins: This family of proteins includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). bio-rad-antibodies.com The relative balance of these proteins is critical for regulating the intrinsic apoptotic pathway. Western blotting can reveal whether this compound treatment leads to an upregulation of pro-apoptotic proteins or a downregulation of anti-apoptotic proteins. researchgate.netnih.gov

Caspases: Caspases are a family of proteases that execute the apoptotic program. They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. abcam.com Western blotting can detect this activation by observing the disappearance of the pro-caspase band and the appearance of the smaller, cleaved (active) caspase fragment (e.g., cleaved caspase-3). abcam.comresearchgate.net

PARP (Poly (ADP-ribose) polymerase): PARP is a DNA repair enzyme that is a key substrate for activated caspases. nih.gov During apoptosis, caspase-3 cleaves PARP, inactivating it. researchgate.net Detecting the cleaved fragment of PARP by Western blot is considered a hallmark of apoptosis. researchgate.netabcam.com

Table 4: Key Protein Markers in Apoptosis Detectable by Western Blot

| Protein Marker | Role in Apoptosis | Change Detected by Western Blot |

| Bcl-2 | Anti-apoptotic; prevents mitochondrial permeabilization | Decrease in protein level |

| Bax | Pro-apoptotic; promotes mitochondrial permeabilization | Increase in protein level |

| Pro-caspase-3 | Inactive form of executioner caspase | Decrease in protein level |

| Cleaved Caspase-3 | Active executioner caspase | Appearance/increase of cleaved fragment |

| PARP | DNA repair enzyme | Appearance of cleaved fragment |

The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro. europeanpharmaceuticalreview.com This assay is particularly relevant for investigating the potential anti-metastatic properties of a compound in cancer research. researchgate.net A "scratch" or cell-free gap is created in a confluent monolayer of cells. europeanpharmaceuticalreview.comresearchgate.net The ability of the cells at the edge of the gap to migrate and close the wound is monitored over time using microscopy. nih.gov By comparing the rate of wound closure in cells treated with this compound to that of untreated cells, one can determine if the compound inhibits cell migration. nih.gov

Table 5: Representative Data from a Scratch Wound Healing Assay This table shows hypothetical data for the percentage of wound closure over time.

| Treatment | % Wound Closure at 12 hours | % Wound Closure at 24 hours |

| Control | 45% | 92% |

| 10 µM this compound | 20% | 38% |

In vivo Preclinical Models for Biological Activity Assessment (General Principles and Model Selection)

Following comprehensive in vitro characterization, in vivo preclinical models are essential for evaluating the biological activity of this compound in a complex, whole-organism system. These studies provide critical information that cannot be obtained from cell culture experiments.

The primary principle of in vivo assessment is to determine if the biological effects observed in vitro translate to a living animal model. This helps to establish a proof-of-concept for a compound's potential therapeutic efficacy. The selection of an appropriate animal model is paramount and is dictated by the specific biological activity suggested by the in vitro data. houstonmethodist.orghoustonmethodist.org

Model Selection Principles: The choice of model depends on the research question and the therapeutic area of interest. For compounds in the pyrrolidine class, which have shown a wide range of activities, several types of models could be considered. nih.govfrontiersin.orgnih.gov

If in vitro assays indicate potent anticancer activity , xenograft models are often employed. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of this compound on tumor growth, size, and metastasis can then be evaluated.

Should in vitro data suggest anti-inflammatory properties , models of induced inflammation, such as carrageenan-induced paw edema in rodents, would be appropriate. The ability of the compound to reduce swelling and other inflammatory markers would be assessed.

If the compound shows potential as an anticonvulsant , various seizure models in rodents, like the maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure tests, would be selected to evaluate its ability to prevent or reduce seizure activity. nih.govfrontiersin.org

The general principles involve administering the compound to the selected animal model and observing specific, measurable outcomes related to the disease or condition being studied. These preclinical studies are a critical bridge between initial laboratory discoveries and potential future therapeutic development.

Advanced Isolation and Purification Techniques for Natural Product Derivations

The isolation and purification of this compound and related alkaloids from natural sources, such as ant venoms, have been significantly enhanced by modern extraction methodologies. These techniques offer improvements in efficiency, yield, and selectivity while often reducing solvent consumption and preventing the degradation of thermolabile compounds. ajgreenchem.com Traditional methods like maceration and Soxhlet extraction are being superseded by more advanced approaches. ajgreenchem.com

Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) are at the forefront of alkaloid isolation. ajgreenchem.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat solvents and the sample matrix, leading to faster extraction rates and lower solvent use. It is effective for both polar and non-polar alkaloids, but care must be taken to avoid overheating, which could degrade sensitive compounds. ajgreenchem.com

Supercritical Fluid Extraction (SFE) employs a solvent, typically carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. SFE is highly selective and ideal for thermolabile alkaloids as it uses low extraction temperatures and leaves no residual solvent. ajgreenchem.com The polarity of the supercritical fluid can be adjusted by adding co-solvents like ethanol. ajgreenchem.com

Pressurized Liquid Extraction (PLE) uses conventional solvents at elevated temperatures (50-200 °C) and pressures (10-15 MPa). ajgreenchem.com These conditions keep the solvent in a liquid state above its boiling point, enhancing its penetration and solubilizing power. ajgreenchem.com

A particularly innovative technique for minute samples, such as venom, is Solid-Phase Microextraction (SPME) . In this method, analytes are adsorbed or absorbed onto a coated fiber directly from the sample. usda.gov The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. usda.govnih.gov This technique is simple, solvent-free, and has been successfully applied to the study of alkaloids in the venom of imported fire ants. usda.govnih.govnih.gov

For purification, preparative chromatography remains a crucial method for obtaining sufficient quantities of a compound at a desired purity. column-chromatography.com The selection of the stationary phase is critical; while silica (B1680970) gel is common, its acidic nature can sometimes affect alkaloid stability, making alternatives like Aluminium Oxide Basic a better choice in certain applications. column-chromatography.com

Table 1: Comparison of Advanced Extraction Techniques for Alkaloids| Technique | Principle | Key Advantages | Considerations |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix. ajgreenchem.com | Faster extraction, reduced solvent consumption, enhanced yield. ajgreenchem.com | Potential for overheating and degradation of thermolabile compounds. ajgreenchem.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a solvent (e.g., CO2) above its critical temperature and pressure. ajgreenchem.com | High selectivity, no solvent residue, low temperatures, eco-friendly. ajgreenchem.com | May require co-solvents to extract more polar alkaloids. ajgreenchem.com |

| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperatures and pressures. ajgreenchem.com | Enhanced solubility and diffusion of target compounds. ajgreenchem.com | Requires specialized high-pressure equipment. |

| Solid-Phase Microextraction (SPME) | Analytes are adsorbed/absorbed onto a coated fiber for direct analysis. usda.gov | Solvent-free, simple, suitable for trace analysis and volatile compounds. usda.govnih.gov | Mainly analytical; not suitable for bulk preparation. |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation in Research Context

The definitive structural elucidation of this compound and its isomers relies on a combination of advanced chromatographic separation and sophisticated spectroscopic analysis. These methods provide detailed information on molecular weight, connectivity, and stereochemistry.

Hyphenated Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile alkaloids found in natural extracts like ant venom. researchgate.net The gas chromatograph separates the complex mixture into individual components, which are then ionized and fragmented in the mass spectrometer. slideshare.net The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns characteristic of the 2,5-dialkylpyrrolidine scaffold. For instance, in the analysis of fire ant venom, GC-MS is routinely used to determine the relative proportions of different solenopsin (B1210030) analogues. researchgate.net Tandem mass spectrometry (MS/MS), available on instruments like quadrupole-ion trap mass spectrometers, provides even greater structural detail by allowing for the controlled fragmentation of a specific parent ion, which helps in piecing together the molecule's structure. antforum.nl

Advanced Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure determination. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are crucial for complex molecules. vt.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is fundamental for tracing the proton spin systems within the pyrrolidine ring and the alkyl side chains. tandfonline.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov It provides a clear and unambiguous assignment of ¹H-¹³C one-bond correlations. vt.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is vital for connecting different fragments of the molecule, such as linking the alkyl chains to the correct positions (C-2 and C-5) on the pyrrolidine ring. vt.edunih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the substituents on the pyrrolidine ring, for example, whether the ethyl and tridecyl groups are on the same side (cis) or opposite sides (trans) of the ring. tandfonline.com

The integration of these techniques allows researchers to build a complete and accurate three-dimensional picture of the this compound molecule, confirming its constitution and configuration. tandfonline.com

Table 2: Application of Spectroscopic and Chromatographic Techniques in Alkaloid Elucidation| Technique | Type of Information Provided | Relevance to this compound Structure |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers; determination of molecular weight and fragmentation patterns. researchgate.net | Confirms the elemental composition (via molecular ion) and identifies the characteristic pyrrolidine ring structure from fragmentation. |

| ¹H-¹H COSY | Shows proton-proton (H-H) correlations through 2-3 bonds. tandfonline.com | Establishes the connectivity of protons within the ethyl and tridecyl chains and around the pyrrolidine ring. |

| HSQC | Shows direct one-bond proton-carbon (¹JCH) correlations. nih.gov | Assigns each proton signal to its corresponding carbon atom in the structure. |

| HMBC | Shows long-range proton-carbon (²JCH, ³JCH) correlations. nih.gov | Connects the alkyl side chains to the C-2 and C-5 positions of the pyrrolidine ring, confirming the overall molecular skeleton. |

| NOESY/ROESY | Shows through-space correlations between nearby protons. tandfonline.com | Determines the relative stereochemistry (cis/trans) of the substituents at C-2 and C-5. |

Future Perspectives and Translational Research Opportunities

Potential for Development of Novel Chemical Entities based on 2-Ethyl-5-tridecylpyrrolidine Scaffold

The this compound scaffold is a promising starting point for the development of novel chemical entities due to the inherent versatility of the pyrrolidine (B122466) ring system. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs and natural products, valued for its ability to introduce three-dimensional complexity and specific stereochemical arrangements into a molecule, which can significantly enhance binding affinity and selectivity for biological targets. nih.gov

The lipophilic nature of the tridecyl chain suggests that derivatives of this compound could exhibit favorable pharmacokinetic properties, such as enhanced membrane permeability and bioavailability. ontosight.ai This characteristic is particularly advantageous for targeting intracellular proteins or for developing drugs that can cross the blood-brain barrier. ontosight.ai

Research on analogous long-chain alkyl pyrrolidines has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, a hydroxylated analog, (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride (SS13), has shown significant cytotoxic and antiproliferative activity against colon cancer cell lines. researchgate.net This suggests that the this compound scaffold could be a valuable framework for the design of new anticancer agents.

The potential for creating diverse libraries of derivatives from this scaffold is vast. Modifications can be readily introduced at several key positions:

The Ethyl and Tridecyl Chains: Variation in the length, branching, and introduction of functional groups (e.g., hydroxyl, amino, keto groups) on these alkyl chains can fine-tune the lipophilicity and steric interactions with target proteins.

The Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring itself can alter the conformation and introduce new points of interaction with biological targets.

The stereochemistry at the 2 and 5 positions of the pyrrolidine ring is also a critical factor. Different stereoisomers can exhibit distinct biological activities, as their spatial arrangement will dictate how they fit into the binding pockets of target proteins.

Below is a table summarizing the potential modifications to the this compound scaffold for the development of novel chemical entities.

| Modification Site | Potential Modifications | Anticipated Impact on Properties |

| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Altered basicity, solubility, and target interactions |

| Ethyl Group (C2) | Chain length variation, Introduction of functional groups | Fine-tuning of steric bulk and polarity |

| Tridecyl Group (C5) | Chain length variation, Unsaturation, Branching, Functionalization | Modulation of lipophilicity, membrane permeability, and target engagement |

| Pyrrolidine Ring | Hydroxylation, Amination, Halogenation | Introduction of new hydrogen bonding donors/acceptors, altered conformation |

Identification of Novel Therapeutic Targets and Pathways for Intervention

The structural similarity of this compound to bioactive lipids and other natural products suggests a range of potential therapeutic targets and pathways for intervention. The long tridecyl chain, in particular, points towards targets involved in lipid signaling and metabolism.

Based on studies of related pyrrolidine derivatives, several promising therapeutic areas can be envisioned:

Oncology: The demonstrated cytotoxic effects of the hydroxylated analog SS13 against colon cancer cells highlight the potential of the this compound scaffold in cancer therapy. researchgate.net The proposed mechanism for SS13 involves the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net This suggests that derivatives of this compound could target key proteins in these apoptotic pathways, such as caspases, Bcl-2 family proteins, or death receptors like Fas.

Furthermore, the lipophilic nature of the scaffold could facilitate the targeting of intracellular signaling pathways that are often dysregulated in cancer, such as those involving protein kinases or transcription factors.

Infectious Diseases: Pyrrolidine alkaloids isolated from various natural sources have exhibited a broad spectrum of antimicrobial and antiviral activities. nih.gov The this compound structure could serve as a template for the development of novel anti-infective agents that disrupt microbial membranes or inhibit essential enzymes.

Inflammatory Disorders: Many lipid-like molecules play crucial roles in the inflammatory response. The this compound scaffold could be used to design modulators of inflammatory pathways, potentially targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or receptors involved in inflammatory signaling.

The following table outlines potential therapeutic targets and pathways for derivatives of this compound.

| Therapeutic Area | Potential Molecular Targets | Relevant Signaling Pathways |

| Oncology | Caspases, Bcl-2 family proteins, Death receptors (e.g., Fas), Protein kinases | Apoptosis pathways (extrinsic and intrinsic), Proliferation signaling pathways |

| Infectious Diseases | Bacterial cell wall enzymes, Viral proteases or polymerases | Bacterial cell wall synthesis, Viral replication |

| Inflammatory Disorders | Cyclooxygenases (COX), Lipoxygenases (LOX), Pro-inflammatory cytokine receptors | Prostaglandin and leukotriene synthesis, Cytokine signaling pathways |

Innovative Synthetic Approaches for Generating Diverse Derivative Libraries

The generation of diverse libraries of this compound derivatives is crucial for exploring the structure-activity relationships (SAR) and identifying lead compounds with optimal therapeutic properties. Several innovative synthetic strategies can be employed to achieve this.

Combinatorial and Parallel Synthesis: High-throughput synthesis techniques such as combinatorial and parallel synthesis are well-suited for generating large libraries of compounds. wikipedia.orgistl.org These methods involve the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold. For the this compound scaffold, a solid-phase synthesis approach could be utilized, where the pyrrolidine core is attached to a resin, and various building blocks are sequentially added to modify the nitrogen, ethyl, and tridecyl moieties.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials in a few steps. A DOS strategy for this compound could involve the use of a common intermediate that can be divergently converted into a wide range of analogs with different stereochemistries and functional group patterns.

Biocatalysis: The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity and mild reaction conditions. Transaminases and reductive aminases have been successfully used in the synthesis of 2,5-disubstituted pyrrolidines. researchgate.net A biocatalytic cascade could be envisioned for the asymmetric synthesis of a library of this compound enantiomers and diastereomers.

A general synthetic approach for generating a library of this compound derivatives could involve the following key steps:

Synthesis of the Pyrrolidine Core: A variety of methods exist for the synthesis of the 2,5-disubstituted pyrrolidine ring, including multicomponent reactions, cycloadditions, and the cyclization of linear precursors. organic-chemistry.org

Introduction of Diversity: Once the core scaffold is synthesized, various functional groups and side chains can be introduced using a range of chemical transformations. For example, the tridecyl chain could be installed via a Grignard reaction or a Wittig reaction, allowing for the easy variation of its length and structure.

Purification and Characterization: Each member of the library would then be purified and its structure confirmed using standard analytical techniques such as NMR and mass spectrometry.

The table below summarizes innovative synthetic approaches for generating diverse libraries of this compound derivatives.

| Synthetic Approach | Description | Advantages for Library Generation |

| Combinatorial/Parallel Synthesis | Systematic synthesis of a large number of compounds in a high-throughput manner. | Rapid generation of large and diverse libraries for screening. |

| Diversity-Oriented Synthesis (DOS) | Creation of structurally diverse molecules from a common intermediate. | Efficient exploration of a wide range of chemical space. |

| Biocatalysis | Use of enzymes to catalyze stereoselective reactions. | Access to specific stereoisomers with high purity. |

By leveraging these advanced synthetic strategies, it will be possible to generate a rich collection of this compound derivatives for biological evaluation, ultimately paving the way for the discovery of new therapeutic agents.

Q & A

Q. What strategies mitigate biases in biological activity assays involving this compound?

- Methodological Answer :

- Blinded Experiments : Randomize sample labeling and use automated plate readers to reduce observer bias .

- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .

Data Contradiction Analysis Example

| Discrepancy | Resolution Strategy | Reference |

|---|---|---|

| NMR vs. IR carbonyl assignments | Solvent correction in DFT simulations | |

| Conflicting melting points | Purity check via HPLC and DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.